

Application Note: Quantification of Nirvanol (Ethacridine Lactate) in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: *Nirvanol*
Cat. No.: *B014652*

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Abstract

This application note details a robust and sensitive method for the quantification of **Nirvanol** (ethacridine lactate) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and a C18 reversed-phase column for chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in research settings.

Introduction

Nirvanol, chemically known as ethacridine lactate and also referred to as Rivanol, is a potent antimicrobial agent.^[1] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use in research applications. This document provides a detailed protocol for a validated HPLC method, offering high sensitivity, precision, and accuracy.

Experimental Materials and Reagents

- **Nirvanol** (Ethacridine Lactate) reference standard

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Sodium dodecylsulfonate
- Phosphoric acid
- Ultrapure water
- Drug-free human plasma
- Solid-Phase Extraction (SPE) cartridges (C18)

Instrumentation

- HPLC system with a UV detector
- C18 reversed-phase column
- Data acquisition and processing software

Chromatographic Conditions

A summary of the HPLC operating conditions is provided in Table 1.

Parameter	Condition
Column	C18 Reversed-Phase
Mobile Phase	Methanol : 0.05% Sodium Dodecylsulfonate (70:30, v/v), pH adjusted to 3 with phosphoric acid ^{[1][2][3]}
Flow Rate	1.0 mL/min ^{[1][2][3]}
Detection Wavelength	272 nm ^{[1][2][3]}
Column Temperature	28°C ^[1]
Internal Standard	Norethisterone (can be monitored at 272 nm) ^[4]

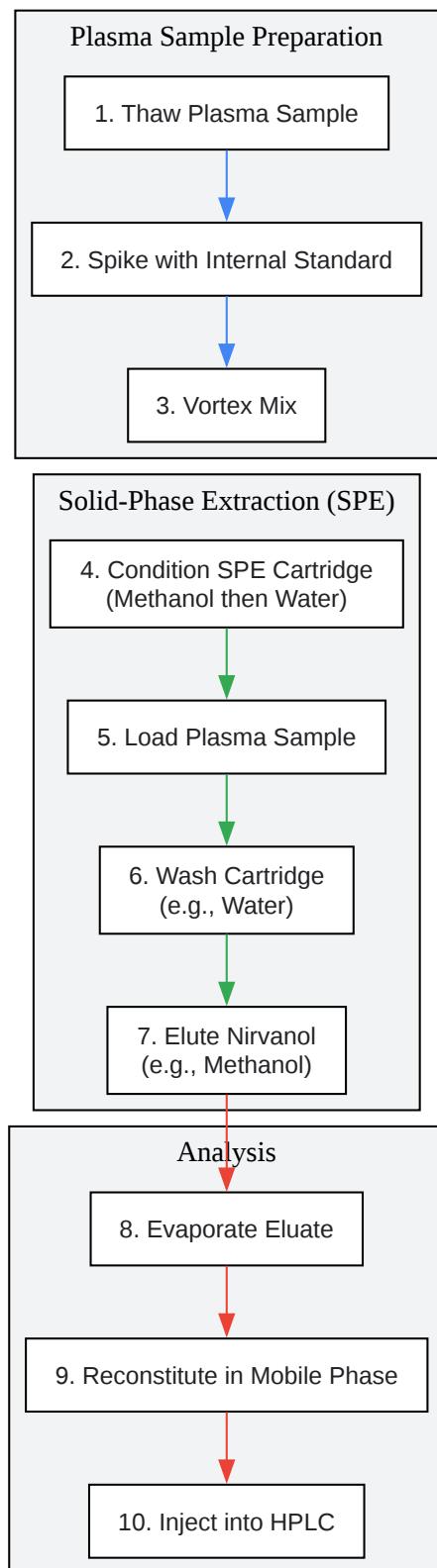
Protocol

Standard Solution Preparation

- Primary Stock Solution (1×10^{-3} mol/L): Accurately weigh and dissolve an appropriate amount of **Nirvanol** reference standard in ultrapure water.[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with ultrapure water to concentrations ranging from 1×10^{-7} mol/L to 1×10^{-4} mol/L.[\[1\]](#) Store all solutions at -20°C in light-protected containers.[\[1\]](#)

Plasma Sample Preparation (Solid-Phase Extraction)

The following diagram illustrates the workflow for plasma sample preparation.



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Caption: Workflow for **Nirvanol** extraction from plasma.

- Thaw frozen plasma samples at room temperature.[1]
- Vortex the plasma sample for 5 seconds.[1]
- Condition a C18 SPE cartridge by passing methanol followed by ultrapure water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute **Nirvanol** from the cartridge using an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase.
- Inject an aliquot of the reconstituted sample into the HPLC system.

Calibration Curve and Quality Control Samples

- Calibration Standards: Prepare plasma calibration standards by spiking 900 μ L of drug-free human plasma with 100 μ L of the appropriate working standard solutions to achieve final concentrations in the range of 1×10^{-8} mol/L to 1×10^{-5} mol/L.[1]
- Quality Control (QC) Samples: Independently prepare QC samples at low, medium, and high concentrations (e.g., 5×10^{-8} , 5×10^{-7} , and 5×10^{-6} mol/L) in the same manner as the calibration standards.[1]
- Process the calibration standards and QC samples alongside the unknown samples using the solid-phase extraction procedure described above.

Results and Method Validation

The described method has been validated for its performance. A summary of the validation parameters is presented in Table 2.

Parameter	Result
Linearity Range	1×10^{-8} mol/L to 1×10^{-5} mol/L[1][2]
Correlation Coefficient (r)	0.9998[1][2]
Limit of Detection (LOD)	3×10^{-9} mol/L (approximately 1.1 ng/mL)[1][2]
Retention Time	Approximately 7.46 ± 0.06 min[1]

Precision and Accuracy

The precision of the method was determined by analyzing replicate QC samples on the same day (intra-day) and on different days (inter-day). The accuracy was assessed by comparing the measured concentration to the nominal concentration. The results are summarized in Table 3.

QC Concentration	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low (5×10^{-8} mol/L)	3.3 - 8.1[1][2]	4.1 - 9.5[1][2]	>95.3[4]
Medium (5×10^{-7} mol/L)	3.3 - 8.1[1][2]	4.1 - 9.5[1][2]	>95.3[4]
High (5×10^{-6} mol/L)	3.3 - 8.1[1][2]	4.1 - 9.5[1][2]	>95.3[4]

Recovery

The extraction recovery was determined by comparing the peak areas of **Nirvanol** from extracted plasma samples with those of unextracted standard solutions of the same concentration.

QC Concentration	Mean Recovery (%)
Low (5×10^{-8} mol/L)	107.2 ± 8.4 [1]
Medium (5×10^{-7} mol/L)	94.8 ± 2.5 [1]
High (5×10^{-6} mol/L)	96.3 ± 2.6 [1]

Stability

Plasma samples containing **Nirvanol** are stable for at least 15 days when stored at -20°C and protected from light.[1][2]

Conclusion

The presented SPE-HPLC-UV method provides a simple, sensitive, and accurate means for the quantification of **Nirvanol** in human plasma. The method has been validated and is suitable for use in research applications requiring the determination of **Nirvanol** plasma concentrations.

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- To cite this document: BenchChem. [Application Note: Quantification of Nirvanol (Ethacridine Lactate) in Human Plasma by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014652#hplc-method-for-quantification-of-nirvanol-in-plasma>]

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